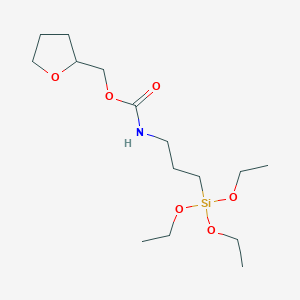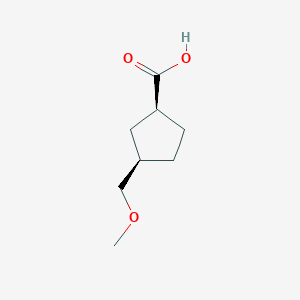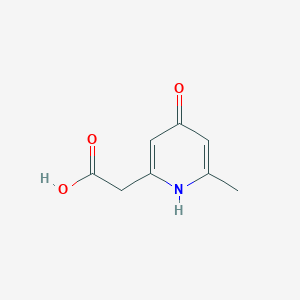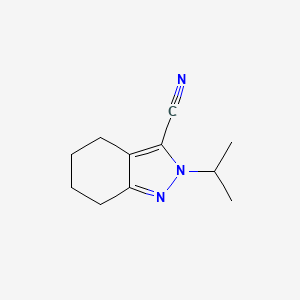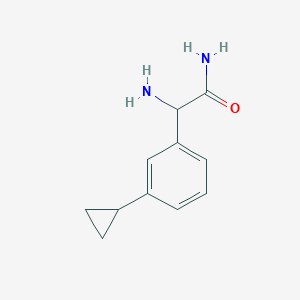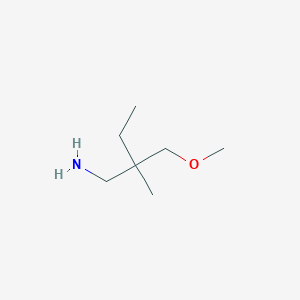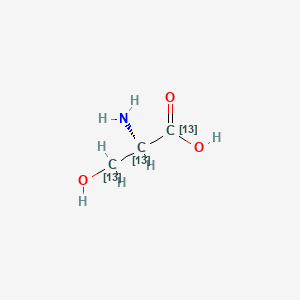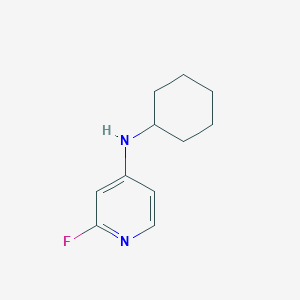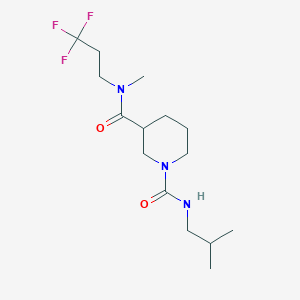
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is a research chemical with the molecular formula C15H26F3N3O2 and a molecular weight of 337.38. This compound is known for its utility in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide typically involves the reaction of piperidine derivatives with isobutyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N1-Isobutyl-N3-methylpiperidine-1,3-dicarboxamide: Lacks the trifluoropropyl group, resulting in different chemical properties.
N1-Isobutyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is unique due to the presence of both the trifluoropropyl and methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H26F3N3O2 |
|---|---|
Molecular Weight |
337.38 g/mol |
IUPAC Name |
3-N-methyl-1-N-(2-methylpropyl)-3-N-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C15H26F3N3O2/c1-11(2)9-19-14(23)21-7-4-5-12(10-21)13(22)20(3)8-6-15(16,17)18/h11-12H,4-10H2,1-3H3,(H,19,23) |
InChI Key |
LLLDTDCRAXIZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)N1CCCC(C1)C(=O)N(C)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


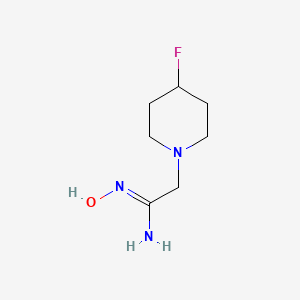
![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)

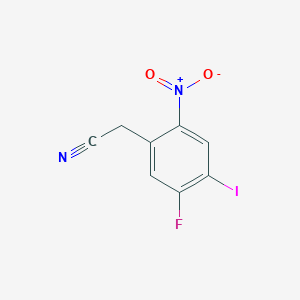
![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
